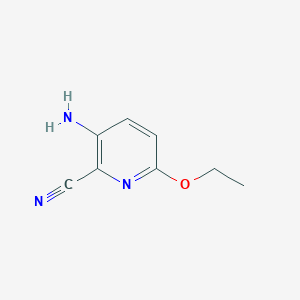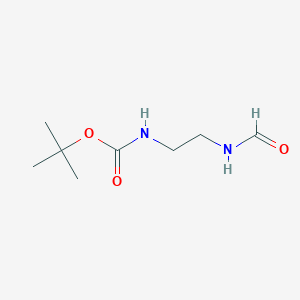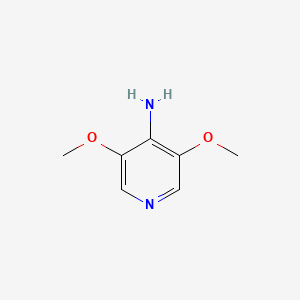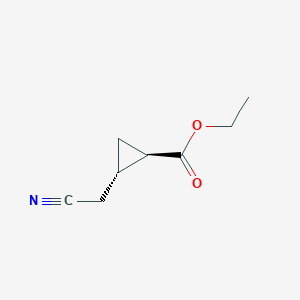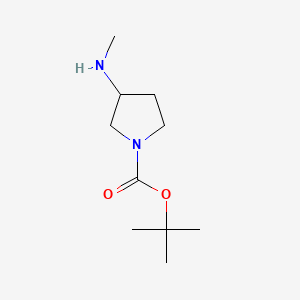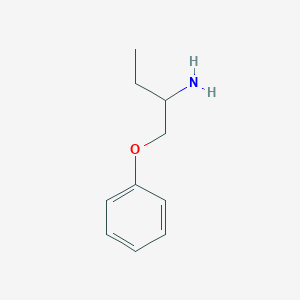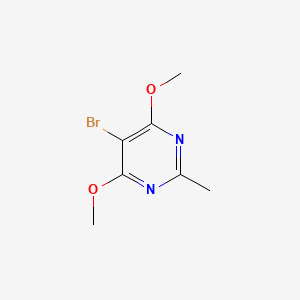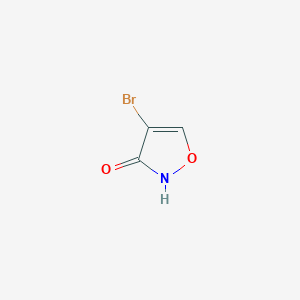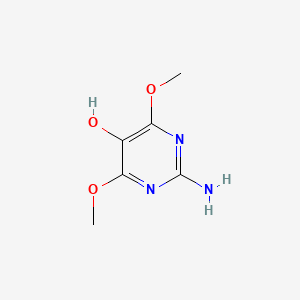![molecular formula C17H28ClNO B1521428 2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1185302-26-4](/img/structure/B1521428.png)
2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride (2-BPEH) is a synthetic drug that is used in a variety of laboratory experiments. It is a derivative of piperidine, a cyclic amine found in many alkaloids, and is commonly used in the synthesis of drugs and other compounds. 2-BPEH has been found to have a variety of biochemical and physiological effects on the body, and is used as a research tool in a variety of scientific studies.
Scientific Research Applications
Proteomics Research
2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a biochemical tool to isolate and study proteins, helping researchers understand protein interactions, modifications, and expression levels within cells.
Chromatography
Chromatography is a technique for separating mixtures, and 2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can be used as a stationary phase modifier in chromatographic processes . This can improve the separation efficiency of different substances, aiding in the purification of chemical compounds.
Biological Activity Studies
The compound has shown a spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This makes it a valuable subject for pharmacological studies and drug development, as researchers can investigate its efficacy and mechanism of action in various biological pathways.
Mechanism of Action
The compound also contains a phenoxy group, which is a common motif in biologically active compounds and can influence the compound’s interaction with its targets .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The compound’s action can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15;/h7-10,15,18H,4-6,11-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPIBEPXBCERBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



